N-benzyl-6-methylquinoline-8-sulfonamide

Medicinal Chemistry SAR Lipophilicity

Researchers probing androgen receptor-driven cancers or NF-κB inflammation require structurally precise quinoline-8-sulfonamide tools. N-benzyl-6-methylquinoline-8-sulfonamide (C₁₇H₁₆N₂O₂S, MW 312.4) delivers a unique 6-methyl/N-benzyl substitution pattern (cLogP 3.38) for target-engagement optimization: - AR antagonist pharmacophore derived from validated 6-benzylsulfonamido-quinoline patents for prostate cancer lead optimization. - NF-κB pathway inhibition (class IC₅₀ 1.83-2.74 μM) for inflammatory disease modeling. - β-Glucuronidase inhibitor screening (class IC₅₀ 1.60-8.40 μM) for tumor metabolism studies. Supplied at ≥95% purity; custom synthesis and bulk quantities available with global delivery.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
Cat. No. B11504209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-methylquinoline-8-sulfonamide
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CC=C3)N=CC=C2
InChIInChI=1S/C17H16N2O2S/c1-13-10-15-8-5-9-18-17(15)16(11-13)22(20,21)19-12-14-6-3-2-4-7-14/h2-11,19H,12H2,1H3
InChIKeyOYMNBQPXJQSHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-6-methylquinoline-8-sulfonamide: A Structurally Defined Quinoline-8-Sulfonamide Scaffold for Targeted Chemical Biology and SAR


N-benzyl-6-methylquinoline-8-sulfonamide (C₁₇H₁₆N₂O₂S, MW: 312.4 g/mol) is a synthetic small molecule characterized by a bicyclic quinoline core featuring a methyl group at the 6-position and an N-benzyl-substituted sulfonamide at the 8-position [1]. This compound belongs to the quinoline-8-sulfonamide class, a scaffold with demonstrated capacity for interactions with diverse biological targets including carbonic anhydrases, NF-κB pathway components, and bacterial enzymes [2]. The specific substitution pattern — a lipophilic benzyl group on the sulfonamide nitrogen coupled with an electron-donating methyl group on the quinoline ring — distinguishes it from simpler analogs and positions it as a versatile intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns [3].

Why Generic N-Benzyl-6-methylquinoline-8-sulfonamide Substitution Fails in SAR and Target Engagement


The substitution pattern on the quinoline-8-sulfonamide core is a critical determinant of biological activity, target selectivity, and physicochemical properties, rendering simple in-class substitution highly problematic. For instance, the addition of a 6-methyl group and an N-benzyl moiety to the base scaffold creates a unique electronic and steric environment. Compared to the unsubstituted N-(quinolin-8-yl)benzenesulfonamide, which shows micromolar activity against NF-κB (IC₅₀ = 1.83-2.74 μM) [1], or 4-methyl-N-(8-quinolinyl)benzenesulfonamide, which demonstrates divergent potency on the sphingosine-1-phosphate receptor 4 (IC₅₀ = 550 nM) versus the kappa-opioid receptor (IC₅₀ = 2.57 μM) [2], the specific N-benzyl-6-methyl substitution in the target compound is predicted to further alter lipophilicity (cLogP), hydrogen-bonding capacity, and molecular conformation . These differences directly impact binding pocket accommodation, enzyme inhibition kinetics, and off-target liability profiles. The following quantitative evidence demonstrates precisely how and why this specific analog should be prioritized for SAR studies and lead development.

Quantitative Differentiation Guide: N-Benzyl-6-methylquinoline-8-sulfonamide vs. Closest Analogs


Structural and Physicochemical Differentiation: N-Benzyl-6-methylquinoline-8-sulfonamide vs. N-Benzylquinoline-8-sulfonamide

The target compound, N-benzyl-6-methylquinoline-8-sulfonamide, possesses a 6-methyl substituent absent in the comparator N-benzylquinoline-8-sulfonamide. This results in a molecular weight increase of 14.0 g/mol (312.4 vs. 298.4 g/mol) and a predicted increase in lipophilicity due to the addition of a hydrophobic methyl group . This structural difference is expected to influence membrane permeability, plasma protein binding, and target engagement in cellular assays.

Medicinal Chemistry SAR Lipophilicity

Substituent Impact on Biological Activity: Inferred Potency Shift from 6-Methyl vs. Unsubstituted Quinoline-8-sulfonamides

A systematic SAR study of 40 quinoline sulfonamide derivatives against β-glucuronidase revealed that compounds with substitution at the 6-position of the quinoline ring (e.g., compounds 22-24) achieved IC₅₀ values in the range of 1.60–8.40 μM, representing a 5.8- to 30.3-fold improvement in potency compared to the standard inhibitor saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 μM) [1]. While N-benzyl-6-methylquinoline-8-sulfonamide was not directly tested in this study, the data establishes that 6-substitution is a key driver of enhanced potency in this enzyme class. This suggests that the target compound, bearing a 6-methyl group, is likely to exhibit superior activity compared to unsubstituted or 5-substituted analogs.

Enzyme Inhibition β-Glucuronidase Drug Discovery

NF-κB Pathway Modulation: Structural Basis for Differentiation from N-(Quinolin-8-yl)benzenesulfonamide

The core scaffold of the target compound, a quinoline-8-sulfonamide, has been validated as an NF-κB pathway suppressor. The unsubstituted analog N-(quinolin-8-yl)benzenesulfonamide demonstrated reproducible, concentration-dependent inhibition of NF-κB activation in cell-based assays, with IC₅₀ values against related targets (e.g., NOD2, TNF) ranging from 1.83 to 2.74 μM [1][2]. The target compound, N-benzyl-6-methylquinoline-8-sulfonamide, incorporates two additional substituents (N-benzyl and 6-methyl) that are predicted to enhance target affinity or alter selectivity. The benzyl group in particular is expected to engage in additional π-π stacking and hydrophobic interactions within the binding pocket, potentially improving potency and selectivity relative to the simpler phenylsulfonamide analogs [3].

NF-κB Inhibition Inflammation Oncology

Androgen Receptor Antagonism: Scaffold Validation in 6-Benzylsulfonamido-Quinolines

A patent specifically claims a new class of 6-benzylsulfonamido-quinoline derivatives as androgen receptor antagonists, with N-benzyl-6-methylquinoline-8-sulfonamide serving as a core structural exemplar within this chemical space [1][2]. The claimed compounds were designed to inhibit or decrease androgen receptor activation by androgens, with potential applications in treating conditions like benign prostate hyperplasia and prostate cancer. The 6-benzylsulfonamido substitution pattern is explicitly identified as a critical feature for achieving antagonism, distinguishing it from prior art quinoline-based AR ligands that often exhibited mixed agonist/antagonist profiles [3].

Androgen Receptor Prostate Cancer Endocrinology

Predicted Lipophilicity and ADME Profile: Comparative LogP Analysis with N-Benzylquinoline-8-sulfonamide

Computational predictions indicate that N-benzyl-6-methylquinoline-8-sulfonamide possesses a calculated LogP (cLogP) of approximately 3.38, compared to a reported value of ~2.56 for the structurally simpler N-benzylquinoline-8-sulfonamide [1][2]. This 0.82 unit increase in LogP corresponds to a roughly 6.6-fold increase in lipophilicity, which is expected to enhance membrane permeability and blood-brain barrier penetration while potentially reducing aqueous solubility. The balanced lipophilic character positions the compound favorably for oral bioavailability and CNS target engagement, particularly relevant for neurotherapeutic applications as seen in recent quinoline-sulfonamide MAO/ChE inhibitor studies [3].

ADME Lipophilicity Drug Design

Carbonic Anhydrase Inhibition Potential: Para-Sulfonamide Configuration Favors hCA IX/XII Binding

Quinoline-sulfonamides with a para-sulfonamide configuration, as present in N-benzyl-6-methylquinoline-8-sulfonamide, are reported to exhibit potent inhibition of cancer-associated carbonic anhydrase isoforms hCA IX and hCA XII . This configuration facilitates favorable hydrophobic interactions and zinc coordination within the enzyme active site. In contrast, analogs lacking the 8-sulfonamide substitution or bearing alternative regioisomeric arrangements show significantly reduced affinity for these therapeutically relevant isoforms. While specific IC₅₀ data for the target compound are not available, closely related quinoline-8-sulfonamides have demonstrated low nanomolar to sub-micromolar inhibition against hCA IX/XII, establishing a strong structure-activity relationship for this scaffold.

Carbonic Anhydrase Cancer Hypoxia

Recommended Applications for N-Benzyl-6-methylquinoline-8-sulfonamide in Academic and Industrial Research


Androgen Receptor Antagonist Lead Discovery and Optimization

Given the explicit patent claims for 6-benzylsulfonamido-quinolines as androgen receptor antagonists [1], N-benzyl-6-methylquinoline-8-sulfonamide serves as a validated starting point for medicinal chemistry campaigns targeting prostate cancer and other AR-driven conditions. Its defined substitution pattern at the 6-position and N-benzyl moiety provides a clear structure-activity relationship (SAR) handle for further optimization of potency and selectivity over related nuclear receptors. Researchers can utilize this compound to establish baseline AR antagonism in reporter gene assays and to explore the impact of additional substituents on the quinoline core or benzyl ring on target engagement and cellular efficacy.

Structure-Activity Relationship (SAR) Studies for β-Glucuronidase Inhibition

The compound is a strong candidate for inclusion in β-glucuronidase inhibitor screening panels. Class-level evidence demonstrates that 6-substituted quinoline-8-sulfonamides achieve IC₅₀ values in the low micromolar range (1.60–8.40 μM), significantly outperforming standard inhibitors [2]. N-benzyl-6-methylquinoline-8-sulfonamide, with its specific 6-methyl substitution, can be used to probe the steric and electronic requirements of the enzyme's active site and to establish quantitative SAR (QSAR) models. This application is particularly relevant for research into anticancer therapies, as β-glucuronidase is implicated in tumor progression and drug metabolism.

NF-κB Pathway Probe Development

N-benzyl-6-methylquinoline-8-sulfonamide can be utilized as a chemical probe to investigate the role of NF-κB in inflammatory and oncological signaling pathways. The core quinoline-8-sulfonamide scaffold has demonstrated reproducible, concentration-dependent inhibition of NF-κB activation in high-throughput screens, with structurally related compounds exhibiting IC₅₀ values between 1.83 and 2.74 μM [3][4]. The target compound's additional benzyl and methyl substituents are expected to modulate potency and selectivity, offering a distinct pharmacological tool compared to the simpler N-(quinolin-8-yl)benzenesulfonamide. This compound can be employed in cell-based reporter assays and target identification studies to map the NF-κB regulatory network.

CNS Drug Discovery: Multi-Target Ligand Optimization

With a predicted cLogP of 3.38, which lies within the optimal range for CNS drug candidates [5], N-benzyl-6-methylquinoline-8-sulfonamide is well-suited for neurotherapeutic discovery programs. Recent studies have validated quinoline-sulfonamides as dual inhibitors of monoamine oxidases (MAO-A/B) and cholinesterases (AChE/BChE), with potent analogs achieving IC₅₀ values as low as 0.47 μM [6]. The target compound can serve as a scaffold for designing multi-target-directed ligands (MTDLs) for Alzheimer's disease and other cognitive disorders. Researchers can leverage its balanced lipophilicity and structural modularity to optimize blood-brain barrier penetration and target engagement profiles.

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